ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate
Overview
Description
Ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate is a synthetic organic compound that features a complex structure with a piperazine ring substituted with a chloropyridinyl group
Preparation Methods
The synthesis of ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and then functionalized with a chloropyridinyl group.
Addition of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester groups, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate can be compared with similar compounds like:
Ethyl 2-(6-chloropyridin-2-yl)acetate: Both compounds contain a chloropyridinyl group, but differ in their functional groups and overall structure.
Pyrimidine Derivatives: These compounds share some structural similarities and are also studied for their pharmacological properties.
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c1-2-21-14(20)10-12(16)18-6-8-19(9-7-18)13-5-3-4-11(15)17-13/h3-5,10H,2,6-9,16H2,1H3/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDHSVQNOBXRCV-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCN(CC1)C2=NC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=NC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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